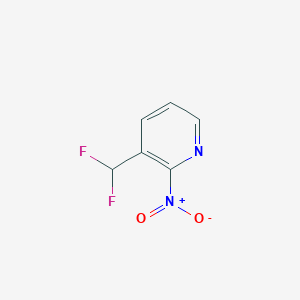

3-(Difluoromethyl)-2-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-5(8)4-2-1-3-9-6(4)10(11)12/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOKMXYIQKHUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804933-80-9 | |

| Record name | 3-(difluoromethyl)-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Difluoromethyl 2 Nitropyridine and Its Precursors

Established Synthetic Routes to 3-(Difluoromethyl)-2-nitropyridine

Established synthetic routes primarily rely on classical organic reactions, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These methods are foundational in constructing the target molecule from readily available precursors.

The direct nitration of pyridine (B92270) and its derivatives is notoriously challenging. The lone pair of electrons on the nitrogen atom renders the ring highly deactivated towards electrophilic attack, as it readily forms a pyridinium (B92312) salt under acidic nitrating conditions. This deactivation makes the C-H bonds of the pyridine ring less susceptible to functionalization. researchgate.netnih.gov Consequently, forcing conditions are often required, which can lead to low yields and side reactions. researchgate.net

One effective method for the nitration of pyridine derivatives involves the use of nitric acid in conjunction with trifluoroacetic anhydride. This reagent system has been successfully employed for the preparation of various 3-nitropyridines. chinesechemsoc.org For the synthesis of this compound, this strategy would logically start from the precursor 3-(difluoromethyl)pyridine. The reaction proceeds by treating the pyridine substrate with the nitrating mixture, which is potent enough to overcome the inherent low reactivity of the pyridine ring.

Alternative, more powerful nitrating agents have also been developed to nitrate (B79036) deactivated pyridines. A combination of dinitrogen pentoxide (N₂O₅) in sulfur dioxide has been reported to successfully nitrate pyridine, yielding 3-nitropyridine (B142982) in good yields. researchgate.net The mechanism for this transformation is proposed to involve a mdpi.comacs.org sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. nih.gov

An alternative and highly versatile strategy involves the palladium-catalyzed cross-coupling of a suitably functionalized 2-nitropyridine (B88261) with a difluoromethylating agent. This approach builds the crucial C-CF₂H bond, often with high efficiency and regioselectivity. The typical precursor for this reaction would be a 3-halo-2-nitropyridine (e.g., 3-iodo-2-nitropyridine (B1592521) or 3-bromo-2-nitropyridine).

The difluoromethylation of heteroaryl halides has been extensively developed. acs.orgenamine.net These reactions typically employ a palladium(0) source, a phosphine (B1218219) ligand, and a difluoromethyl source. For instance, the combination of a palladium catalyst such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) with bulky, electron-rich monophosphine ligands like BrettPhos has proven effective for the difluoromethylation of aryl chlorides and bromides. rsc.orgscispace.com Another effective catalyst system is Pd(PtBu₃)₂. rsc.orgscispace.com

The source of the difluoromethyl group can vary. Trimethylsilyl)difluoromethane (TMSCF₂H), activated by a fluoride (B91410) source like cesium fluoride (CsF), is a common reagent. rsc.orgscispace.com Another well-established protocol uses a silver-based difluoromethyl reagent, [(SIPr)Ag(CF₂H)], which can be coupled with heteroaryl halides using a Pd(dba)₂/DPEPhos catalyst system. acs.org The synthesis of the related compound 3-((difluoromethyl)thio)-2-nitropyridine from 3-iodo-2-nitropyridine provides strong precedent for the feasibility of this approach for C-C bond formation as well. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides

| Catalyst / Ligand | Difluoromethyl Source | Activator / Additive | Substrate Type | Reference |

| Pd(dba)₂ / BrettPhos | TMSCF₂H | CsF | Aryl Chlorides/Bromides | rsc.orgscispace.com |

| Pd(PtBu₃)₂ | TMSCF₂H | CsF | Aryl Chlorides/Bromides | rsc.orgscispace.com |

| Pd(dba)₂ / DPEPhos | [(SIPr)Ag(CF₂H)] | --- | Heteroaryl Bromides/Iodides | acs.org |

Contemporary Advances in Difluoromethylation of Pyridine Systems

Recent advancements in synthetic chemistry have focused on developing more direct and efficient methods for introducing the difluoromethyl group, particularly through the functionalization of ubiquitous C-H bonds. These modern techniques often offer improved step-economy and functional group tolerance.

Direct C-H difluoromethylation is an ideal strategy as it avoids the need for pre-functionalized substrates like halo-pyridines. researchgate.net This area has seen significant progress through the application of radical chemistry.

The Minisci reaction, a classic method for the radical functionalization of electron-deficient heterocycles, has been adapted for difluoromethylation. researchgate.net In this process, a difluoromethyl radical (•CF₂H) is generated and subsequently attacks the electron-poor pyridine ring. The reaction typically shows high regioselectivity for the positions ortho and para to the ring nitrogen (C2 and C4 positions) due to the electrophilic nature of the radical and the electronic properties of the pyridine ring.

Various reagents can serve as precursors to the •CF₂H radical under Minisci-type conditions. researchgate.net For example, difluoroacetic acid can be used to generate the necessary radical species. rsc.org Another common and effective reagent is chlorodifluoromethanesulfonyl chloride (HCF₂SO₂Cl), which can be activated by a photocatalyst like fac-Ir(ppy)₃ to produce the •CF₂H radical. This radical then adds to the protonated pyridine ring, and subsequent oxidation and deprotonation yield the difluoromethylated product. researchgate.net The selectivity of these radical additions can sometimes be influenced by the specific reaction conditions and the steric environment of the substrate. researchgate.net

Driven by the goals of sustainable chemistry, significant effort has been directed towards developing C-H difluoromethylation methods that avoid transition metals. Many of these protocols rely on photoredox catalysis using organic dyes or other metal-free activation methods. rsc.org

Visible-light-driven, metal-free C-H difluoromethylation has been achieved using organic photocatalysts like Eosin Y or Rose Bengal. rsc.orgresearchgate.net In these systems, a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), is activated by the excited photocatalyst. rsc.orgresearchgate.net The reaction proceeds under mild conditions, often using air as the terminal oxidant, and is applicable to a broad range of heterocycles, including pyridines. rsc.org

Another innovative transition-metal-free approach utilizes hypervalent iodine(III) reagents. researchgate.netresearchgate.net For instance, [bis(difluoroacetoxy)iodo]benzene can serve as a difluoromethylation reagent under photo-induced conditions. researchgate.net Upon irradiation with light, this reagent decomposes to generate difluoromethyl radicals, which then functionalize the heteroaromatic substrate. These methods are valued for their operational simplicity and good functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. researchgate.net

Table 2: Examples of Transition-Metal-Free C-H Difluoromethylation Conditions

| Reagent System | Activation Method | Substrate Type | Reference |

| CF₂HSO₂Na / Rose Bengal | Visible Light (Green LEDs), O₂ (Air) | Heterocycles | rsc.orgresearchgate.net |

| [Bis(difluoroacetoxy)iodo]benzene | Photo-induced (Blue LEDs) | N-Heteroaromatics | researchgate.net |

| Ethyl bromodifluoroacetate / K₂CO₃ | Thermal | Pyridines (N-difluoromethylation) | nih.gov |

C–H Difluoromethylation Techniques

Regioselective C–H Difluoromethylation at Pyridine Ring Positions (e.g., meta-, para-)

The direct C-H difluoromethylation of pyridines is an efficient method for synthesizing difluoromethylated azines. researchgate.netnih.gov However, achieving regioselectivity, particularly at the meta-position, has been a significant challenge. researchgate.netnih.gov

A novel strategy has been developed for the site-selective introduction of the difluoromethyl group at either the meta- or para-position of pyridines. uni-muenster.dechemeurope.com This method involves the temporary dearomatization of the pyridine ring to form reactive intermediates that can then react with difluoromethylating agents. uni-muenster.dechemeurope.com The selectivity between the meta- and para-positions can be switched by modifying the reaction conditions. Specifically, oxazino pyridine intermediates, formed under basic conditions, exhibit nucleophilic character at the β- and δ-positions, leading to meta-difluoromethylation. researchgate.net Conversely, under acidic conditions, pyridinium salts are formed, which are electrophilic at the γ-position, resulting in para-difluoromethylation. researchgate.net This approach has been successfully applied to the late-stage functionalization of complex pyridine-containing molecules. uni-muenster.de

This regioselective difluoromethylation is significant as the position of the difluoromethyl group plays a crucial role in the efficacy of bioactive molecules. uni-muenster.dechemeurope.com

N-Difluoromethylation Strategies

N-difluoromethylated pyridones are important substructures in medicinal chemistry, often enhancing the biological activity of molecules compared to their N-methyl counterparts. acs.orgsci-hub.se

Several reagents that act as difluorocarbene (:CF2) precursors are employed for N-difluoromethylation. These include:

Sodium chlorodifluoroacetate (ClCF2COONa) : This reagent is used for the difluoromethylation of 2-acetaminopyridine derivatives, which are precursors to N-difluoromethyl-2-pyridones. acs.orgnih.gov The reaction is often facilitated by a catalytic amount of 18-crown-6 (B118740). acs.orgnih.govrsc.org

Ethyl bromodifluoroacetate (BrCF2COOEt) : This commercially available and relatively safe reagent is effective for the N-difluoromethylation of pyridines. rsc.orgrsc.orgscispace.com The process typically involves N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.orgrsc.orgscispace.com

Bromodifluoromethyl)trimethylsilane (TMSCF2Br) : This reagent allows for chemoselective N- and O-difluoromethylation of 2-pyridones, with selectivity controlled by reaction temperature, solvent, and base strength. acs.org

The choice of precursor can be influenced by factors such as reaction conditions, substrate scope, and safety considerations. cas.cnsioc.ac.cn

A significant advancement in the synthesis of N-difluoromethyl-2-pyridones is the development of a one-pot procedure. acs.orgnih.govacs.org This method starts with 2-acetaminopyridine derivatives, which undergo difluoromethylation with a difluorocarbene source like sodium chlorodifluoroacetate. acs.orgnih.govacs.org The resulting intermediate, a 1,2-dihydro-2-acetimino-1-difluoromethylpyridine, is then hydrolyzed in situ under mild acidic conditions to yield the desired N-difluoromethyl-2-pyridone in moderate to good yields. acs.orgnih.govacs.org This one-pot approach offers a more streamlined and scalable synthesis compared to previous methods. acs.orgsci-hub.se

The table below summarizes the key aspects of this one-pot synthesis.

| Precursor | Difluoromethylating Agent | Key Reaction Steps | Product |

| 2-Acetaminopyridine derivatives | Sodium chlorodifluoroacetate | 1. Difluoromethylation2. In situ hydrolysis | N-Difluoromethyl-2-pyridones |

This method has been shown to be effective for 4- and 5-substituted substrates, while 3-substituted substrates give more modest yields. acs.org

Site-Selective Fluorination Methodologies

The precise placement of difluoromethyl groups is critical for modulating the properties of pharmacologically active compounds.

A key strategy for the precise introduction of difluoromethyl groups involves a temporary dearomatization of the pyridine ring. uni-muenster.de This approach allows for site-selective C-H difluoromethylation at either the meta- or para-position by switching the reaction from basic to acidic conditions. researchgate.net This method is advantageous as it uses inexpensive and commercially available reagents and can be applied to the late-stage functionalization of drug molecules. uni-muenster.de

Another approach is a de novo synthesis where the pyridine ring is constructed around a difluoromethyl group. nih.govacs.org This user-friendly method allows for diverse substitution patterns on all positions of the pyridine ring and on the difluoromethyl group itself, providing a high degree of control over the final molecular structure. nih.govacs.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, energy-efficient, and use renewable resources. nih.govijsetpub.com In the context of synthesizing difluoromethylated pyridines, these principles can be applied in several ways:

Use of Safer Reagents : The development of non-ozone-depleting and less toxic difluorocarbene precursors, such as ethyl bromodifluoroacetate, aligns with green chemistry goals. rsc.orgrsc.orgscispace.comsioc.ac.cn

Atom Economy : One-pot syntheses, like the one developed for N-difluoromethyl-2-pyridones, improve atom economy by reducing the number of isolation and purification steps, thereby minimizing waste. acs.orgnih.govacs.org

Energy Efficiency : Methods that proceed under mild conditions, such as room temperature reactions, are more energy-efficient. rsc.org The use of microwave heating or ultrasound-assisted processes can also contribute to greener syntheses. nih.gov

Catalysis : The use of catalysts, such as 18-crown-6 in difluoromethylation reactions, can enhance reaction efficiency and reduce the need for stoichiometric reagents. acs.orgnih.govrsc.org

By incorporating these principles, the synthesis of this compound and its precursors can be made more sustainable.

Environmentally Benign Solvent Systems (e.g., aqueous media, solvent-free)

The vast majority of waste generated in the pharmaceutical and fine chemical industries, often between 80% and 90% of the total mass, comes from solvents. mdpi.com Consequently, a primary goal in green chemistry is to replace volatile organic solvents (VOCs) with more environmentally benign alternatives or to eliminate them entirely.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, this can sometimes be an advantage. "On-water" synthesis, where insoluble reactants are vigorously stirred in an aqueous suspension, can lead to significant rate accelerations. cas.cn For the synthesis of pyridine derivatives, aqueous media have proven effective. For instance, the Hantzsch reaction, a classic method for synthesizing dihydropyridines, can be performed efficiently in water without any organic solvent or catalyst, offering good to excellent yields and simple product isolation via filtration. tandfonline.comresearchgate.net The filtrate can often be recycled and reused, further minimizing waste. researchgate.net Similarly, scalable syntheses of key pyridine intermediates, such as 4-(difluoromethyl)pyridin-2-amine, have been developed where crucial cyclization steps proceed effectively in aqueous systems. acs.org The difluoromethylation of alcohols has also been successfully demonstrated using water as a reaction medium. cas.cn

Solvent-Free and Microwave-Assisted Reactions: An even more effective approach to waste reduction is the complete elimination of the solvent. Solvent-free, or neat, reactions can lead to accelerated reaction rates and minimize side reactions. nih.gov These reactions are often facilitated by microwave irradiation, which provides rapid and uniform heating, significantly reducing reaction times from hours to minutes. researchgate.net The synthesis of various pyridine derivatives has been achieved under solvent- and catalyst-free conditions, sometimes employing microwave assistance to drive the reaction to completion in high yields. researchgate.netdeepdyve.comdntb.gov.ua This approach is not only environmentally friendly but also offers operational simplicity and efficiency. nih.gov

| Methodology | Key Findings & Advantages | Applicable Reaction Type (Example) | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizes water as a non-toxic, non-flammable solvent. Can accelerate reaction rates ("on-water" effect). Allows for easy product isolation and potential recycling of the aqueous phase. | Hantzsch reaction for dihydropyridines; cyclization for pyridine intermediates. | cas.cntandfonline.comresearchgate.netacs.org |

| Solvent-Free Synthesis | Eliminates solvent waste entirely. Can increase reaction rates and minimize side reactions. Often simplifies product purification. | Multicomponent reactions for 1,4-dihydropyridines; synthesis of gem-difluorinated compounds. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Drastically reduces reaction times (minutes vs. hours). Provides efficient, uniform heating. Often used in conjunction with solvent-free conditions for enhanced greenness. | Synthesis of hydroxylated trisubstituted pyridines; Hantzsch dihydropyridines. | researchgate.netdntb.gov.ua |

Sustainable Catalysis in Difluoromethylation Reactions

Catalysis is a fundamental principle of green chemistry, as catalytic reagents are, by definition, more atom-economical and generate less waste than stoichiometric reagents. msu.edu In the context of synthesizing this compound, the introduction of the difluoromethyl group is a critical step where sustainable catalysis can play a pivotal role.

Heterogeneous and Recyclable Catalysts: An ideal catalyst should be easily separable from the reaction mixture and recyclable over multiple runs. Heterogeneous catalysts, which exist in a different phase from the reactants, meet this criterion. For instance, a catalyst comprised of copper iodide nanoparticles supported on boron nitride nanosheets (CuI/BNNSs) has been shown to be highly efficient for the C-H difluoromethylation of heteroarenes. researchgate.net This system operates in a green solvent (Cyrene) at room temperature and the catalyst can be recovered and reused for at least five cycles without significant loss of activity. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. It allows for the activation of stable molecules under mild conditions, often using molecular oxygen from the air as a terminal oxidant, a quintessentially green approach. acs.orgresearchgate.net Covalent Organic Frameworks (COFs) have been designed as highly efficient and recyclable photocatalysts for the direct C-H difluoromethylation of heterocycles. acs.org These structured materials can significantly enhance photocatalytic activity, achieving high product yields. acs.org Similarly, metal-free organophotocatalysts can drive the direct difluoromethylation of heterocycles using oxygen as the sole oxidant, obviating the need for metal catalysts or chemical additives and pre-functionalization of the substrate. researchgate.net This method is particularly valuable for late-stage functionalization in drug discovery. researchgate.net

| Catalysis Strategy | Catalyst Example | Key Features | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Copper Iodide on Boron Nitride Nanosheets (CuI/BNNSs) | High efficiency, operates in a green solvent, easily recoverable and recyclable (≥5 cycles). | researchgate.net |

| Photoredox Catalysis (COF) | Covalent Organic Frameworks (V-COF-AN-BT) | Uses visible light, employs O₂ as a green oxidant, highly efficient and potentially recyclable. | acs.org |

| Organophotocatalysis | Metal-free organic dyes | Avoids use of metals, uses O₂ as the oxidant, obviates substrate pre-functionalization, operates under mild conditions. | researchgate.net |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.netprimescholars.com A reaction with 100% atom economy generates no waste byproducts. In contrast, the E-Factor (Environmental Factor) provides a direct measure of waste, calculating the total mass of waste produced per kilogram of product. researchgate.net The pharmaceutical industry notoriously has high E-Factors, often between 25 and 100. mdpi.com

To improve the atom economy and minimize waste in the synthesis of this compound, synthetic routes should be designed to favor addition and multicomponent reactions over substitutions and eliminations that generate stoichiometric byproducts. For example, a classical Wittig reaction, while high-yielding, has poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. primescholars.com

The most atom-economical way to synthesize the target compound would be through the direct C-H functionalization of a pyridine precursor.

Direct Nitration: Direct nitration of a pyridine ring, while a standard reaction, must be optimized for regioselectivity to avoid the formation of unwanted isomers that constitute waste.

By employing strategies like one-pot reactions, catalytic C-H activation, and avoiding the use of protecting groups, the synthetic pathway can be streamlined, significantly reducing the E-Factor and maximizing atom economy. mdpi.comnih.gov For example, multicomponent reactions used to build heterocyclic scaffolds can achieve atom economies approaching 100%. nih.gov

| Green Chemistry Metric | Definition | Ideal Value | Strategy for Improvement in Synthesis | Reference |

|---|---|---|---|---|

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Favor addition reactions and direct C-H functionalization. Avoid stoichiometric reagents and protecting groups. | primescholars.comibchem.com |

| E-Factor (Environmental Factor) | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | Use catalytic instead of stoichiometric reagents, recycle solvents, minimize reaction steps (e.g., one-pot synthesis). | researchgate.net |

Iv. Mechanistic Investigations and Computational Studies

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate reaction mechanisms, predict reactivity, and understand the intricate details of chemical transformations at the molecular level.

Density Functional Theory (DFT) has become an indispensable tool for chemists, offering a balance between computational cost and accuracy. gaussian.com DFT calculations can be used to predict the reactivity and regioselectivity of molecules by modeling their electronic structure.

For example, by calculating the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—one can identify the likely sites of electrophilic and nucleophilic attack. The electron-withdrawing nature of a nitro group, for instance, can lower the LUMO energy at specific positions on an aromatic ring, thereby favoring regioselective functionalization.

DFT calculations have been employed to study the electronic properties and spectroscopic profiles of various heterocyclic compounds. nih.gov The HOMO-LUMO energy gap, for example, is a key parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

In the context of imidazo[4,5-b]pyridine derivatives, DFT has been used to optimize molecular geometries and calculate the HOMO-LUMO energy gap to examine intramolecular and intermolecular charge transfer. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps can be calculated to visualize the reactive sites within a molecule. researchgate.net

While specific DFT studies on 3-(difluoromethyl)-2-nitropyridine were not found in the provided search results, the application of these methods would undoubtedly provide valuable insights into its reactivity and potential for various chemical transformations.

Molecular modeling techniques, often in conjunction with DFT calculations, allow for the detailed investigation of reaction pathways by characterizing the structures and energies of transition states and intermediates. mdpi.com This information is crucial for understanding reaction mechanisms and predicting the feasibility and selectivity of a given transformation.

For instance, in a rhodium-catalyzed dearomatization of O-substituted pyridines, computational studies suggested a mechanism involving the formation of a pyridinium (B92312) ylide followed by an unprecedented 1,4-acyl migratory rearrangement. acs.org DFT calculations were also used to rationalize the high enantioselectivity observed in the asymmetric version of this reaction, attributing it to strong π-π and CH-π interactions in the transition state. acs.org

In copper-catalyzed C-C bond-forming dearomatization reactions of pyridines, DFT calculations were performed to rationalize the observed regioselectivity. acs.org The calculations revealed that the transition state for 1,4-addition was significantly lower in energy than that for 1,2-addition, thus explaining the experimental outcome. acs.org

The study of reaction mechanisms through molecular modeling is not limited to dearomatization reactions. For example, in the context of [3+2] cycloaddition reactions of pyridinium ylides, DFT calculations have been used to investigate the reaction pathway and the factors influencing the ratio of Michael adducts to cycloadducts. researchgate.net

Although specific molecular modeling studies on this compound were not identified in the provided search results, the application of these computational tools would be instrumental in elucidating the mechanisms of its reactions and in designing new synthetic strategies.

Electronic Structure Analysis and Reactivity Trends

The electronic structure of this compound is significantly influenced by the interplay of its constituent functional groups: the pyridine (B92270) ring, the strongly electron-withdrawing nitro group (-NO₂), and the inductively electron-withdrawing difluoromethyl group (-CHF₂). Computational studies and experimental observations of analogous compounds provide a framework for understanding the electronic distribution and its impact on the molecule's reactivity.

The pyridine ring itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. The addition of a nitro group at the 2-position further depletes the electron density of the ring through both inductive and resonance effects. This deactivation is a common feature among nitropyridines and renders the aromatic system less susceptible to electrophilic aromatic substitution. nih.govresearchgate.net

The difluoromethyl group at the 3-position primarily exerts a strong inductive electron-withdrawing effect (-I effect) due to the high electronegativity of the fluorine atoms. This effect further decreases the electron density on the pyridine ring, albeit to a lesser extent than the nitro group. The presence of these two electron-withdrawing groups creates a highly electron-poor pyridine system, which is a key determinant of its reactivity.

Computational analyses on substituted nitropyridines indicate that the substitution pattern significantly alters the charge density distribution and structural parameters of the heterocyclic system. nih.gov For this compound, the carbon atoms of the pyridine ring are expected to be electron-deficient, with the most electrophilic centers located at the positions ortho and para to the nitro group (C4 and C6). This is a general trend observed in 3-nitropyridine (B142982) systems, which are activated towards nucleophilic attack at these positions. ntnu.noresearchgate.net

Reactivity Trends

The electronic structure of this compound dictates its characteristic reactivity, which is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, leading to the displacement of a suitable leaving group or, in some cases, a hydrogen atom (vicarious nucleophilic substitution). ntnu.noacs.org

Studies on related 2-substituted-3-nitropyridines and other nitropyridines have established several key reactivity trends that are applicable to this compound:

Nucleophilic Aromatic Substitution (SNAr): The positions activated for nucleophilic attack are C4 and C6, being para and ortho to the strongly deactivating nitro group, respectively. The presence of the difluoromethyl group at C3 may sterically hinder attack at C4 to some extent, potentially favoring substitution at C6. Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, are expected to proceed at these positions, especially if a good leaving group is present. sciforum.netmdpi.com For instance, if a halogen were present at the C6 position, its displacement by a nucleophile would be highly favorable.

Vicarious Nucleophilic Substitution (VNS): In the absence of a conventional leaving group, this compound can undergo VNS reactions. This type of reaction allows for the formal substitution of a hydrogen atom. For example, reactions with carbanions or certain nitrogen nucleophiles can lead to the introduction of new substituents at the C4 or C6 positions. ntnu.noacs.org

Reactivity of the Difluoromethyl Group: While the primary reactivity is centered on the pyridine ring, the difluoromethyl group itself can potentially undergo reactions under specific conditions, although this is less common.

The table below summarizes the expected reactivity at different positions of the this compound ring based on the electronic effects of the substituents.

| Position | Electronic Influence | Expected Reactivity |

| C2 | Attached to the strongly electron-withdrawing -NO₂ group. | Site of the primary deactivating group. |

| C3 | Attached to the inductively electron-withdrawing -CHF₂ group. | The substituent influences the overall ring electronics. |

| C4 | para to the -NO₂ group and meta to the -CHF₂ group. | Highly activated towards nucleophilic attack. |

| C5 | meta to the -NO₂ group and para to the -CHF₂ group. | Less activated towards nucleophilic attack compared to C4 and C6. |

| C6 | ortho to the -NO₂ group. | Activated towards nucleophilic attack, though potentially subject to steric hindrance from the adjacent nitrogen atom. |

It is important to note that while these trends are predicted based on the electronic properties of the substituents and data from analogous compounds, the actual reactivity in a specific reaction will also be influenced by the nature of the attacking nucleophile, the reaction conditions (solvent, temperature), and potential steric effects. acs.orgcdnsciencepub.com

Vi. Advanced Research Topics and Future Perspectives

Late-Stage Functionalization of Complex Molecules Incorporating the Pyridine (B92270) Core

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence. researchgate.netnih.gov This approach enables the rapid generation of analogues with diverse properties, facilitating the optimization of lead compounds. The pyridine core, a ubiquitous motif in pharmaceuticals, is a prime target for LSF. rsc.org

The presence of the difluoromethyl group in 3-(difluoromethyl)-2-nitropyridine offers unique opportunities for LSF. The difluoromethyl group (CF2H) is a valuable bioisostere for hydroxyl, thiol, and other functional groups, capable of modulating a molecule's physicochemical properties such as lipophilicity and metabolic stability. sioc-journal.cnnih.govrsc.org Research has demonstrated that the 2-difluoromethylpyridine moiety can serve as a bioisosteric replacement for pyridine-N-oxide, enhancing the biological activity of certain compounds. rsc.org

C-H activation has emerged as a transformative tool for the direct functionalization of pyridine rings. rsc.orgacs.org Palladium-catalyzed C-H functionalization, for instance, has been extensively studied for the modification of pyridine derivatives. rsc.orgbeilstein-journals.orgresearchgate.net These methods allow for the introduction of various substituents at specific positions, often with high regioselectivity. The electronic properties of the pyridine ring, influenced by substituents like the nitro and difluoromethyl groups, play a crucial role in directing these transformations. nih.gov For example, electron-withdrawing groups can facilitate C-4 arylation by increasing the acidity of the corresponding C-H bond. nih.gov

Recent advancements have also focused on the functionalization of pyridine N-oxides, which can be readily prepared from the parent pyridines. researchgate.netnih.gov These intermediates offer alternative reactivity patterns and can be used to introduce functionality at the ortho position. researchgate.netnih.gov

Interactive Table: Examples of Late-Stage Functionalization Strategies for Pyridines

| Strategy | Catalyst/Reagent | Position Functionalized | Reference |

|---|---|---|---|

| C-H Arylation | Palladium | C-3 or C-4 | nih.gov |

| C-H Alkenylation of N-Oxide | Palladium | Ortho | researchgate.net |

| C-H Borylation | Iridium | Meta | snnu.edu.cn |

| C-H Alkylation of N-Oxide | Photoredox Catalyst | Ortho | nih.gov |

Development of Novel Catalytic Systems for Pyridine Functionalization

The development of novel catalytic systems is paramount to advancing pyridine chemistry. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in the development of new methods for C-H functionalization. rsc.orgbeilstein-journals.orgsnnu.edu.cnacs.orgrsc.org

Palladium catalysts are widely used for a variety of transformations, including C-H arylation and alkenylation. rsc.orgresearchgate.netacs.orgnih.govacs.org The choice of ligand is often critical for achieving high reactivity and selectivity. nih.gov For instance, sterically hindered pyridine ligands have been shown to improve the efficiency of Pd-catalyzed synthesis of multi-substituted pyridines. acs.orgnih.gov

Photoredox catalysis has emerged as a powerful and sustainable approach for generating reactive intermediates under mild conditions. nih.govacs.orgrsc.orgnih.gov This strategy has been successfully applied to the functionalization of pyridines and their N-oxides. nih.govrsc.org Organic dyes, such as Eosin Y, can act as photoredox catalysts, offering a cheaper and less toxic alternative to traditional metal-based catalysts. acs.org These light-driven reactions can be used for a range of transformations, including alkylation and the synthesis of highly substituted pyridines. nih.govacs.org

Furthermore, the development of bifunctional catalysts, such as those combining a transition metal with a Lewis acid, has enabled previously challenging transformations like the meta-C-H borylation of pyridines. snnu.edu.cn The Lewis acid component interacts with the pyridine nitrogen, influencing the regioselectivity of the catalytic process. snnu.edu.cn

Interactive Table: Novel Catalytic Systems for Pyridine Functionalization

| Catalyst System | Transformation | Key Feature | Reference |

|---|---|---|---|

| Palladium/Sterically Hindered Pyridine Ligand | C-H Alkenylation/Aza-6π-electrocyclization | Access to 4-aryl-substituted pyridines | acs.orgnih.gov |

| Eosin Y (Photoredox Catalyst) | Synthesis of 2,4,6-triarylpyridines | Metal-free, visible light-mediated | acs.org |

| Iridium/Lewis Acid Bifunctional Catalyst | meta-C-H Borylation | High regioselectivity for meta position | snnu.edu.cn |

| Pyridine N-Oxides/Photoredox Catalyst | C(sp3)–H Functionalization | N-oxides as hydrogen atom transfer agents | nih.gov |

Strategies for Stereoselective and Enantioselective Transformations

The synthesis of chiral pyridine derivatives is of significant interest, particularly for applications in medicinal chemistry. The development of stereoselective and enantioselective transformations of pyridines and their derivatives is a key research area. mdpi.com

Catalytic stereoselective dearomatization of pyridines has emerged as a powerful strategy to access highly functionalized and chiral piperidines and dihydropyridines. mdpi.com These reactions can be catalyzed by various transition metals, often in the presence of chiral ligands. For example, copper-catalyzed dearomatization of pyridines can lead to the formation of 1,4-dihydropyridines with high enantioselectivity. mdpi.com

The enantioselective C-2 alkylation of pyridines has also been achieved using chiral catalyst systems. A notable example is the use of a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst, which was found to be effective for a wide range of pyridine substrates. beilstein-journals.org

Domino reactions, which combine multiple transformations in a single pot, offer an efficient route to complex, stereochemically defined molecules. For example, a domino hydroformylation-allylboration-hydroformylation reaction cascade has been used to generate bicyclic perhydropyrano[3,2-b]pyridine derivatives with high stereocontrol. rsc.org

Interactive Table: Stereoselective Transformations of Pyridines

Reaction Type

Catalyst/Reagent

Product Type

Key Feature

Reference

Catalytic Dearomatization

Copper/Chiral Ligand

1,4-Dihydropyridines

High enantioselectivity

mdpi.com

C-2 Alkylation

Chiral Phosphine Oxide-Ligated Ni–Al Bimetallic Catalyst

Chiral 2-Alkylpyridines

High enantioselectivity for various pyridines

beilstein-journals.org

Domino Hydroformylation-Allylboration-Hydroformylation

Rhodium Catalyst

trans-Perhydropyrano[3,2-b]pyridines

High stereocontrol

rsc.org

Reductive Heck Cyclization

Palladium(0) Catalyst

Pyridine-fused Benzoxepines

Regio- and stereoselective

researchgate.net

Emerging Methodologies in Organofluorine Chemistry Relevant to Pyridines

Organofluorine chemistry has witnessed a surge of innovation, with the development of new reagents and methods for the introduction of fluorine and fluorinated groups into organic molecules. chinesechemsoc.orgcas.cn These advancements are highly relevant to the synthesis of compounds like this compound.

The development of new reagents for difluoromethylation has been a major focus. sioc-journal.cnnih.govacs.orgnih.govthieme.de For instance, a novel zinc-based reagent, Zn(SO2CF2H)2 (DFMS), has been developed for the direct difluoromethylation of various organic substrates, including heteroaromatics, via a radical process. nih.govacs.orgnih.gov This method is notable for its mild conditions and operational simplicity. nih.govacs.org Difluoroacetic acid has also been explored as an inexpensive and readily available reagent for the C-H difluoromethylation of heteroaromatic compounds. thieme.de

Electrochemical methods are also gaining traction as a sustainable approach to fluorination. researchgate.netnumberanalytics.comnumberanalytics.com Electrochemical fluorination can eliminate the need for harsh and toxic fluorinating agents. numberanalytics.comnumberanalytics.com Photochemical fluorination, which utilizes light to initiate fluorination reactions, is another promising eco-friendly technique. researchgate.netnumberanalytics.comnumberanalytics.com

The direct C-H fluorination of pyridines is a highly sought-after transformation. While challenging, progress has been made using various catalytic systems. For example, manganese-catalyzed oxidative C-H bond fluorination has been reported, representing a significant step towards the direct and selective incorporation of fluoride (B91410) into unreactive C-H bonds. chinesechemsoc.org

Interactive Table: Emerging Methods in Organofluorine Chemistry

| Method | Reagent/Catalyst | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Direct Difluoromethylation | Zn(SO2CF2H)2 (DFMS) | C-H Difluoromethylation | Mild, radical-based process | nih.govacs.org |

| Direct C-H Difluoromethylation | Difluoroacetic Acid | C-H Difluoromethylation | Inexpensive reagent | thieme.de |

| Electrochemical Fluorination | Electrochemical Cell | Fluorination | Avoids harsh reagents | researchgate.netnumberanalytics.com |

| Photochemical Fluorination | Light | Fluorination | Sustainable approach | researchgate.netnumberanalytics.com |

| C-H Fluorination | Manganese Catalyst | Oxidative C-H Fluorination | Direct incorporation of fluoride | chinesechemsoc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Pyridine Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis, including the complex field of pyridine chemistry. igi-global.comengineering.org.cnacs.org These computational tools can accelerate the discovery and optimization of new reactions and synthetic routes.

Machine learning models can also be trained to predict reaction outcomes, such as yield and regioselectivity, with a high degree of accuracy. nih.gov This predictive power can significantly reduce the number of experiments required to optimize a reaction, saving time and resources. By analyzing the contributions of different molecular features, these models can provide insights into the factors that govern reactivity, aiding in the rational design of new catalysts and reaction conditions. nih.gov

The application of AI in pyridine chemistry is still in its early stages, but the potential is immense. As these technologies continue to develop and become more accessible, they will undoubtedly play a crucial role in the design and synthesis of the next generation of pyridine-containing compounds.

Q & A

Q. What are the common synthetic routes for preparing 3-(Difluoromethyl)-2-nitropyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Synthetic Routes :

- Nucleophilic Substitution : Start with 3-(bromomethyl)-2-nitropyridine (CAS RN: see ) and substitute bromine with a difluoromethyl group using a fluorinating agent like DAST (diethylaminosulfur trifluoride).

- Direct Fluorination : Introduce fluorine via electrophilic fluorination of a methylpyridine precursor using Selectfluor® or XeF₂ under controlled conditions.

- Optimization Strategies :

- Temperature : Maintain −20°C to 0°C for fluorination to minimize side reactions (e.g., over-fluorination).

- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reaction specificity.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility and stability.

- Yield Monitoring : Track intermediates via TLC or HPLC (retention time ~4.2 min under C18 column conditions).

Reference : Synthesis protocols for analogous fluoropyridines (e.g., 2,6-difluoropyridine in ) and safety guidelines () .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- Techniques :

- ¹H/¹⁹F NMR : Identify difluoromethyl (δ ~5.8–6.2 ppm for ¹H; δ −80 to −90 ppm for ¹⁹F) and nitro group proximity effects on aromatic protons (δ ~8.5–9.0 ppm).

- IR Spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 189.03 (calculated for C₆H₅F₂N₂O₂).

- Validation : Cross-reference with X-ray crystallography data (e.g., bond angles in ) for structural confirmation.

Reference : Spectral benchmarks from fluorinated pyridines () and crystallographic standards () .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of 2-nitropyridine derivatives in cross-coupling reactions?

Methodological Answer:

- Electronic Effects :

- The difluoromethyl group is electron-withdrawing (σₚ ≈ 0.43), which polarizes the pyridine ring, enhancing electrophilicity at the 2-nitro position.

- Stabilizes transition states in Suzuki-Miyaura couplings by reducing electron density at the reaction site.

- Reactivity Studies :

- Compare coupling efficiency with non-fluorinated analogs (e.g., 2-nitropyridine vs. This compound) using Pd(PPh₃)₄ catalysts.

- Monitor regioselectivity via HPLC-MS (e.g., meta vs. para substitution in biphenyl products).

Reference : Fluorine’s electronic impact in drug design () and catalytic coupling mechanisms () .

Q. What computational approaches are recommended to model the interaction between this compound and biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding affinity with enzymes (e.g., cytochrome P450).

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-protein interactions, focusing on fluorine’s role in hydrogen-bonding and hydrophobic pockets.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

Reference : Fluorine-protein interaction studies () and docking protocols for fluorinated compounds () .

Q. How can researchers resolve discrepancies in reported bioactivity data of fluorinated pyridine derivatives across studies?

Methodological Answer:

- Comparative Analysis :

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers.

- Structural Validation : Confirm compound purity via HPLC (>98%) and crystallography () to rule out batch variability.

Reference : Bioactivity validation methods () and fluorine’s context-dependent effects () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.